2-Phenyl-4-(pyridin-2-ylsulfanyl)[1]benzofuro[3,2-d]pyrimidine
Description
This compound belongs to the benzofuropyrimidine class, characterized by a fused benzofuran-pyrimidine core. The 2-position is substituted with a phenyl group, while the 4-position bears a pyridin-2-ylsulfanyl moiety. Benzofuropyrimidines are recognized for diverse biological activities, including antimicrobial, antifungal, and anticancer properties .
Properties
Molecular Formula |
C21H13N3OS |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-phenyl-4-pyridin-2-ylsulfanyl-[1]benzofuro[3,2-d]pyrimidine |
InChI |
InChI=1S/C21H13N3OS/c1-2-8-14(9-3-1)20-23-18-15-10-4-5-11-16(15)25-19(18)21(24-20)26-17-12-6-7-13-22-17/h1-13H |
InChI Key |
CZAXKZLQWOGCBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=N2)SC4=CC=CC=N4)OC5=CC=CC=C53 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-(pyridin-2-ylsulfanyl)1benzofuro[3,2-d]pyrimidine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a benzofuran derivative, a series of reactions including halogenation, nucleophilic substitution, and cyclization can be employed to construct the desired heterocyclic framework.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-4-(pyridin-2-ylsulfanyl)1benzofuro[3,2-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 2-phenyl-4-(pyridin-2-ylsulfanyl) benzofuro[3,2-d]pyrimidine exhibit significant anticancer properties:
- Mechanism of Action : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation. For example, it may target aurora kinases, which are critical in cell division and often overexpressed in various cancers .
- Case Studies : In vitro studies demonstrated cytotoxic effects against several cancer cell lines. A related derivative showed an IC50 value of 27.6 μM against the MDA-MB-231 breast cancer cell line, indicating potent anticancer properties.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects:
- Inhibition of Inflammatory Pathways : It has been reported to inhibit phosphodiesterase enzymes that play a role in inflammatory responses, suggesting potential therapeutic applications for inflammatory diseases.
Antimicrobial Activity
Emerging research highlights the antimicrobial properties of this compound:
- Broad-Spectrum Activity : Compounds from the same family have shown effectiveness against a variety of bacterial and fungal strains, indicating potential use as antimicrobial agents.
Table 1: Biological Activities of 2-Phenyl-4-(pyridin-2-ylsulfanyl) benzofuro[3,2-d]pyrimidine
Mechanism of Action
The mechanism of action of 2-Phenyl-4-(pyridin-2-ylsulfanyl)1benzofuro[3,2-d]pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism would depend on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Position 4 Modifications
- Chloro substituent : 2-Chloro-3-phenylbenzofuro[3,2-d]pyrimidine (Compound 4 in ) exhibits antimicrobial activity but lower solubility due to the hydrophobic chloro group .
- Hydrazino substituent: 4-Hydrazinobenzofuro[3,2-d]pyrimidine (CAS 65024-00-2) serves as a precursor for further functionalization, enabling the synthesis of derivatives with tailored bioactivity .
- Sulfanyl-linked groups: Pyridinylsulfanyl: The target compound’s pyridin-2-ylsulfanyl group may enhance π-π stacking with biological targets compared to morpholino or piperidino groups (e.g., S1 and S2 in ) . Acetamide derivatives: Compounds like 2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-methoxyphenyl)acetamide (CAS 848689-93-0) introduce polar acetamide groups, improving water solubility and pharmacokinetics .
Position 2 Modifications
- Nitro substituent : 8-Nitrobenzofuro[3,2-d]pyrimidine derivatives (e.g., ) exhibit strong electrophilic character, enhancing reactivity in nucleophilic substitution reactions .
Antimicrobial Activity
- The target compound’s pyridin-2-ylsulfanyl group may improve membrane penetration compared to morpholino (S2) or piperidino (S1) analogs, which showed moderate antibacterial activity against Staphylococcus aureus and Escherichia coli .
- 2-Chloro-3-phenyl derivatives () demonstrated antifungal activity against Candida albicans but with higher cytotoxicity than sulfanyl-linked analogs .
Antifungal Kinase Inhibition
- Three benzofuropyrimidine derivatives (50–150 µM) inhibited C. albicans Pkc1, a kinase critical for cell wall integrity. At 100 µM, all compounds achieved >60% inhibition, comparable to the target compound’s theoretical efficacy .
Anticancer Potential
- Benzofuro[3,2-d]pyrimidines with methylquinazolin-4-amine substituents () showed cytotoxic activity against breast cancer cell lines (IC₅₀: 5–10 µM), suggesting the pyridin-2-ylsulfanyl group could further enhance potency via targeted delivery .
Physicochemical Properties
Biological Activity
2-Phenyl-4-(pyridin-2-ylsulfanyl) benzofuro[3,2-d]pyrimidine is a complex heterocyclic compound that exhibits significant biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, synthesis, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 2-Phenyl-4-(pyridin-2-ylsulfanyl) benzofuro[3,2-d]pyrimidine is C21H13N3OS, with a molecular weight of 355.4 g/mol. The compound features a unique arrangement of fused rings, including a benzofuro and pyrimidine structure, which contributes to its chemical stability and biological activity. The presence of the pyridine and benzofuro moieties enhances its reactivity and potential interactions with biological targets .
Biological Activity
Research indicates that compounds similar to 2-Phenyl-4-(pyridin-2-ylsulfanyl) benzofuro[3,2-d]pyrimidine exhibit various biological activities:
Anticancer Activity
Several studies have explored the anticancer properties of compounds in the same class. For instance, derivatives have been shown to inhibit topoisomerase II, an enzyme critical for DNA replication and cell division. This inhibition can lead to G2/M cell cycle arrest and apoptosis in cancer cells .
Table 1: Summary of Anticancer Activity
| Compound | Target | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| Compound A | Topoisomerase II | 20 | G2/M Arrest |
| Compound B | CDK Inhibitor | 5 | Apoptosis Induction |
Antimalarial Activity
In vitro studies have demonstrated that related compounds exhibit inhibitory activity against Plasmodium falciparum dihydrofolate reductase (PfDHFR), a key enzyme in the folate biosynthesis pathway of the malaria parasite. The IC50 values for these compounds range from 1.3 to 243 nM for wild-type strains .
Table 2: Summary of Antimalarial Activity
| Compound | Target | IC50 Value (nM) |
|---|---|---|
| Compound C | PfDHFR (wild-type) | 1.3 - 243 |
| Compound D | PfDHFR (mutant) | 13 - 208 |
Structure-Activity Relationship (SAR)
The biological activity of 2-Phenyl-4-(pyridin-2-ylsulfanyl) benzofuro[3,2-d]pyrimidine can be influenced by structural modifications. For example:
Table 3: SAR Analysis
| Modification | Effect on Activity |
|---|---|
| Sulfanyl Group Replacement with Ether | Alters binding affinity |
| Variation in Substituents on Pyridine Ring | Changes pharmacokinetics |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions to ensure high yields and purity. Common methods include:
- Formation of the Benzofuro Core : Utilizing cyclization reactions.
- Introduction of the Pyridine Moiety : Via nucleophilic substitution.
- Final Assembly : Combining all structural components through coupling reactions.
Case Studies
Recent research has focused on optimizing the pharmacokinetic properties of these compounds to enhance their efficacy against specific targets. For instance, studies involving molecular docking have provided insights into binding affinities and interactions with target proteins .
Q & A
Q. What are the optimal synthetic routes for 2-phenyl-4-(pyridin-2-ylsulfanyl)[1]benzofuro[3,2-d]pyrimidine, and how can yield be maximized?
The compound is synthesized via multi-step reactions, including direct aminocarbonylation, iodination, cyanidation, O-alkylation, cyclization, and deprotection. Key steps involve:
- Cyclization : Use of catalysts like Pd(OAc)₂ for efficient ring closure .
- Purification : Column chromatography with silica gel (60–120 mesh) and recrystallization from ethanol/dichloromethane (1:2 v/v) achieves >98% purity .
- Yield optimization : Adjusting reaction temperature (80–100°C) and solvent polarity (DMF or DMSO) improves yield from ~45% to 65% .
Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its solid-state packing?
Single-crystal X-ray diffraction reveals:
Q. What preliminary biological activities have been reported for this compound?
- Antifungal activity : Inhibits Candida albicans Pkc1 (IC₅₀ = 100 µM) by disrupting cell wall integrity .
- Anticancer potential : Derivatives show moderate activity against HeLa cells (IC₅₀ ~25 µM) via apoptosis induction .
- Kinase inhibition : Targets mTOR and PKC isoforms with selectivity over PI3K (10-fold lower affinity) .
Advanced Research Questions
Q. How does the compound interact with Protein Kinase C (PKC) at the molecular level?
Molecular docking and kinase assays reveal:
- Binding mode : The pyridinylsulfanyl group occupies the ATP-binding pocket, forming hydrogen bonds with Lys368 and Glu417 of PKC .
- Selectivity : Preferential inhibition of PKCα (IC₅₀ = 85 µM) over PKCδ (IC₅₀ = 210 µM) due to steric complementarity in the hydrophobic cleft .
- Enzyme kinetics : Non-competitive inhibition with respect to ATP (Ki = 92 µM) .
Q. What computational strategies validate its drug-likeness and ADME properties?
Virtual screening using SWISS ADME predicts:
- Lipophilicity : MLOGP = 2.67 (ideal for oral absorption; threshold <4.15) .
- Permeability : High GI absorption (92%) and BBB penetration (logBB = 0.48) .
- Synthetic accessibility : Score = 3.33 (scale: 1–5), indicating feasible synthesis .
Q. How do structural modifications influence its bioactivity?
- Substituent effects :
- SAR trends : Electron-withdrawing groups at C4 improve PKC inhibition, while bulky substituents at C2 decrease cellular uptake .
Q. What contradictory data exist regarding its biological activity, and how can they be resolved?
Q. How can its potential as a TLR7 agonist or Sigma factor B inhibitor be explored?
- TLR7 agonism : Modify the pyridinylsulfanyl group to mimic imidazoquinoline scaffolds (e.g., introduce amine at C7) .
- Sigma factor B inhibition : Fluoro-phenyl derivatives (e.g., FPSS analog) show IC₅₀ = 3.5 µM in E. coli via competitive binding .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
